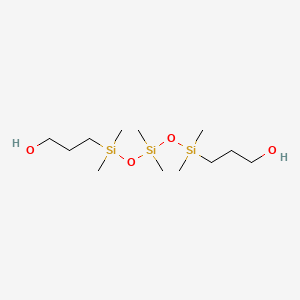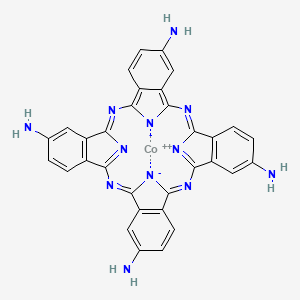
2,9,16,23-Tetraamino-phthalocyanine cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9,16,23-Tetraamino-phthalocyanine cobalt is a compound with the molecular formula C32H20CoN12 . It is a dark bluish-green colored compound . The compound is characterized by various physico-chemical techniques like elemental analysis, magnetic susceptibility, UV-Visible, IR, powder X-ray diffraction, and thermogravimetric analysis (TGA) to check the structural integrity, purity, and thermal stability .
Synthesis Analysis
The synthesis of this compound involves chemical modification of Fluorinated Multi-walled carbon nanotubes (F-MWCNTs) by cobalt 2, 9, 16, 23-tetraaminophthalocyanine . The structures are characterized by IR, SEM, XPS, and XRD .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cobalt (2+) ion at the center . The compound has a molecular weight of 631.5 g/mol .Chemical Reactions Analysis
The compound exhibits excellent electrocatalytic activity when added to the electrolyte of a Li/SOCl2 battery . This activity can dramatically improve the discharge voltage and lengthen the discharge time of the battery .Physical And Chemical Properties Analysis
The compound has a molecular weight of 631.5 g/mol, with 4 hydrogen bond donor counts and 8 hydrogen bond acceptor counts . It has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
2,9,16,23-Tetraamino-phthalocyanine cobalt has a wide range of scientific research applications. It has been used in photochemistry, electrochemistry, and materials science. In photochemistry, this compound can be used to study the photophysical and photochemical properties of metal-organic coordination compounds. In electrochemistry, this compound can be used to study the electrochemical properties of metal-organic coordination compounds. In materials science, this compound can be used to create novel materials with unique physical and chemical properties.
Wirkmechanismus
Mode of Action
It is known that the compound forms molecular films by spontaneous adsorption on gold and silver surfaces . The properties of these films have been investigated using techniques such as cyclic voltammetry, impedance, and FT-Raman spectroscopy .
Pharmacokinetics
The compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,9,16,23-Tetraamino-phthalocyanine cobalt. For instance, the compound’s solubility could be affected by the pH and temperature of its environment. Additionally, the compound’s interaction with gold and silver surfaces suggests that its activity could be influenced by the presence of these metals .
Vorteile Und Einschränkungen Für Laborexperimente
2,9,16,23-Tetraamino-phthalocyanine cobalt has several advantages for use in lab experiments. It is highly stable and soluble in organic solvents, making it easy to work with and store. Additionally, it can be synthesized using a variety of methods, making it a versatile compound for use in lab experiments. However, this compound is also limited in its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a highly crystalline compound, making it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2,9,16,23-Tetraamino-phthalocyanine cobalt. It has been studied for its potential to inhibit the growth of cancer cells, and further research could be done to explore the potential therapeutic applications of this compound. Additionally, research could be done to explore the potential of this compound to modulate the activity of enzymes and proteins, as well as its potential to protect cells from oxidative stress. Furthermore, research could be done to explore the potential of this compound to create novel materials with unique physical and chemical properties. Finally, research could be done to explore the potential of this compound to be used in industrial processes.
Synthesemethoden
2,9,16,23-Tetraamino-phthalocyanine cobalt can be synthesized through several different methods. One common method is the reaction of cobalt(II) chloride and the appropriate ligand in aqueous solution. The reaction is typically performed in a closed vessel at a temperature of about 80°C for several hours. The resulting product is a highly crystalline, light-blue powder that is soluble in organic solvents. Other methods of synthesis include the use of microwave irradiation and solid-state synthesis.
Eigenschaften
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20CoN12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123385-16-0 |
Source


|
| Details | Compound: Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Record name | Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123385-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

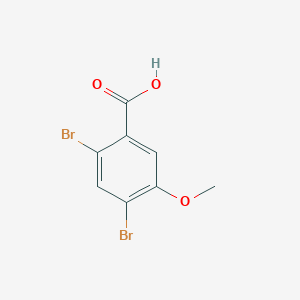
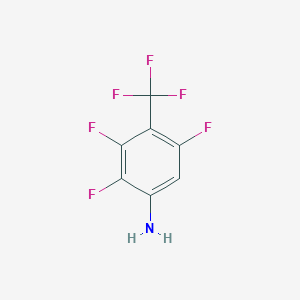


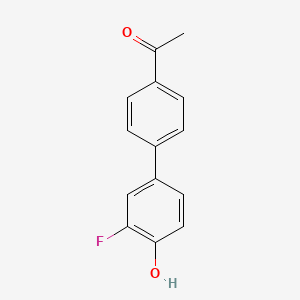
![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)





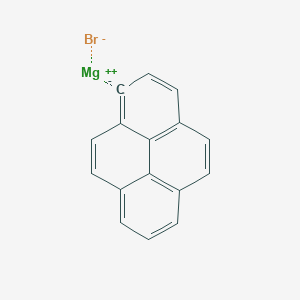
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
